(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid
Description
(1S,2R)-2-Fluorocyclopropane-1-carboxylic acid (CAS 167073-07-6) and its enantiomer (1R,2S)-2-fluorocyclopropane-1-carboxylic acid (CAS 167073-08-7) are stereoisomeric fluorinated cyclopropane derivatives. These compounds share the molecular formula C₄H₅FO₂ (molecular weight: 104.08 g/mol) and exhibit a trans-configuration between the fluorine and carboxylic acid groups . Key physicochemical properties include:
Properties
Molecular Formula |
C8H10F2O4 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid;(1R,2S)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3-/m10/s1 |
InChI Key |
NGGMZMUKLIZHFV-LIVMTWIPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O.C1[C@@H]([C@H]1F)C(=O)O |
Canonical SMILES |
C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production methods for these compounds may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert these acids to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Research indicates that derivatives of these fluorinated cyclopropanes exhibit strong antibacterial activity. For instance, quinolone derivatives containing a 1,2-cis-2-fluorocyclopropyl group have been highlighted for their effectiveness as synthetic antibacterial agents. These compounds demonstrate high safety profiles alongside their efficacy, making them promising candidates for further development in pharmaceuticals .
Neuropharmacology
Studies have shown that fluorinated cyclopropanes can enhance the bioavailability of certain drugs without compromising their in vitro activity. This is particularly relevant in the development of compounds targeting group II metabotropic glutamate receptors, which are implicated in various neurological disorders . The introduction of fluorine into the cyclopropane structure can modify biological activity significantly, thereby offering an avenue for drug optimization.
Organic Synthesis
Synthetic Intermediates
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid and its isomer serve as valuable intermediates in the synthesis of more complex organic molecules. They can be utilized in the preparation of various esters and amides, which are fundamental building blocks in organic synthesis. The ability to selectively hydrolyze these compounds allows for efficient production processes with high yields .
Enzymatic Reactions
The compounds can be subjected to enzymatic hydrolysis to yield optically active forms. Utilizing enzymes such as those derived from Burkholderia cepacia has shown promise in achieving high selectivity and yield during these reactions . This method not only enhances the efficiency of synthesis but also aligns with green chemistry principles by utilizing biocatalysts.
Case Studies
Mechanism of Action
The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid involves their interaction with specific molecular targets. These compounds can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Substituent Variations: Halogens and Alkyl/Aryl Groups
Table 1: Comparison of Key Properties
Key Observations :
- Aromatic Substituents : The 2-methylphenyl group in (1S,2S)-2-(2-methylphenyl)cyclopropanecarboxylic acid significantly raises hydrophobicity, impacting solubility and membrane permeability in biological systems .
- Electron-Withdrawing Groups : The difluorophenyl carbamoyl moiety in (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid enhances hydrogen-bonding and acidity, making it suitable for targeted drug design .
Stereochemical and Fluorination Effects
Table 2: Stereochemical and Fluorinated Analogs
Key Observations :
- Stereochemistry : The trans-configuration in (1S,2R)- and (1R,2S)-isomers is critical for biological activity. Evidence suggests the (1S,2R)-isomer exhibits higher potency as an mGluR III agonist compared to its cis-configured analog (1R,2R)-2-fluorocyclopropane-1-carboxylic acid .
- Fluorine Position : Fluorination at C2 stabilizes the cyclopropane ring via electron-withdrawing effects, enhancing metabolic stability in pharmaceutical applications .
Biological Activity
The compounds (1S,2R)-2-fluorocyclopropane-1-carboxylic acid and (1R,2S)-2-fluorocyclopropane-1-carboxylic acid are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. This article reviews the biological activity of these compounds, focusing on their synthesis, pharmacological applications, and case studies that highlight their potential in drug discovery.
Both compounds belong to the class of fluorinated cyclopropanes, which are known for their ability to enhance the biological activity of various drug molecules. The introduction of fluorine into organic compounds often increases lipophilicity, which can improve membrane permeability and bioavailability.
Synthesis Methods
The synthesis of these fluorinated cyclopropanes typically involves several steps:
- Fluorination : Introduction of a fluorine atom into the cyclopropane structure.
- Carboxylation : Conversion to the corresponding carboxylic acid.
- Resolution : Optical resolution to obtain specific enantiomers.
For example, a novel method for synthesizing 2-fluorocyclopropanecarboxylic acid involves the reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali to produce a phenyl sulfide intermediate, followed by oxidation and elimination reactions .
Antibacterial Properties
Research indicates that derivatives containing the 2-fluorocyclopropyl group exhibit significant antibacterial activity. For instance, quinolone derivatives with this substituent have shown strong efficacy against various bacterial strains while maintaining a favorable safety profile .
Anticancer Activity
Recent studies have demonstrated that fluorocyclopropane-containing analogs of known anticancer drugs, such as cabozantinib, possess enhanced biological activity. In vitro assays revealed that these compounds effectively inhibit c-Met kinase activity, a critical target in cancer therapy. Specifically:
- The cis-F diastereomer showed equivalent potency to cabozantinib.
- The trans-F diastereomer , identified as JV-976 , exhibited superior inhibitory activity compared to cabozantinib .
Case Study 1: Fluorocyclopropyl Analog of Cabozantinib
A study focused on the synthesis and biological evaluation of fluorocyclopropyl analogs of cabozantinib demonstrated promising results:
- Both analogs showed low nanomolar inhibitory potency against c-Met kinase.
- The selectivity for liver cancer cells over noncancerous cells was significantly higher for one enantiomer (+)-JV-976 compared to cabozantinib, offering a potential for reduced toxicity in therapeutic applications .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antibacterial potential of quinolone derivatives containing the 2-fluorocyclopropyl group. These compounds displayed robust antimicrobial activities against resistant bacterial strains, suggesting their utility as effective therapeutic agents in treating bacterial infections .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
